Benzoimidazole-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzimidazole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLBRKILZDEOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343424 | |
| Record name | benzimidazole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-39-7 | |
| Record name | benzimidazole-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzimidazole 1 Carbaldehyde and Its Chemical Analogues
Classical and Conventional Synthetic Routes for Benzimidazoles
Conventional methods for synthesizing the benzimidazole (B57391) scaffold, the core of benzimidazole-1-carbaldehyde, have been well-established for decades. These routes typically involve cyclocondensation reactions, oxidation of precursor molecules, and direct formylation of the benzimidazole ring.
Cyclocondensation Reactions of ortho-Phenylenediamines with Aldehyde Precursors
A primary and extensively utilized method for synthesizing benzimidazoles is the cyclocondensation of o-phenylenediamines with various aldehydes. iosrjournals.orgresearchgate.netpcbiochemres.com This approach is straightforward due to the wide availability of substituted aldehydes. iosrjournals.org The reaction generally proceeds under oxidative conditions, where an intermediate Schiff base, formed from the diamine and aldehyde, undergoes cyclization to form the benzimidazole ring. growingscience.com
However, a significant challenge in this method is controlling the selectivity, as it can lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. iosrjournals.orgbeilstein-journals.org The reaction conditions, including the choice of catalyst and solvent, play a crucial role in directing the outcome. iosrjournals.org For instance, fluorous alcohols like trifluoroethanol (TFE) and hexafluoro-2-propanol (HFIP) have been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles at room temperature. iosrjournals.org Similarly, catalysts such as HClO4–SiO2 have been employed to achieve high selectivity for 1,2-disubstituted products. iosrjournals.org
Various catalysts have been explored to improve the efficiency and selectivity of this reaction, including Lewis acids (e.g., ZrOCl2·8H2O, TiCl4, SnCl4·5H2O), metal complexes (e.g., K4[Fe(CN)6]), and solid-supported catalysts. chemmethod.commdpi.comresearchgate.net
Table 1: Examples of Catalysts in Cyclocondensation Reactions
| Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |
| Fluorous alcohols (TFE/HFIP) | o-phenylenediamine (B120857), aldehyde | Room Temperature | 1,2-disubstituted benzimidazole | - | iosrjournals.org |
| HClO4–SiO2 | o-phenylenediamine, aldehyde | Ethanol, Room Temperature | 1,2-disubstituted benzimidazole | - | iosrjournals.org |
| ZrOCl2·8H2O | o-phenylenediamines, orthoesters | Room Temperature | Benzimidazole derivatives | - | mdpi.com |
| K4[Fe(CN)6] | 1,2-diamine, aldehydes | - | Benzimidazoles | High | chemmethod.com |
| Bismuth Nitrate | o-phenylenediamine, aromatic aldehydes | Ethanol, Ambient Temperature | 2-substituted/1,2-disubstituted benzimidazoles | Quantitative | rhhz.net |
| Rose Bengal (photocatalyst) | o-phenylenediamines, various aldehydes | - | Functionalized benzimidazoles | Good to excellent | acs.org |
Oxidation Strategies for (1_H_-Benzimidazol-2-yl)methanol and N-Substituted Methanol (B129727) Analogues
Another key synthetic route involves the oxidation of (1H-benzimidazol-2-yl)methanol and its N-substituted analogues. researchgate.net This method is particularly useful for introducing a carbonyl group at the 2-position of the benzimidazole ring, which can be a precursor for further modifications.
Traditional oxidation methods often employed reagents like potassium permanganate (B83412) (KMnO4) on alumina (B75360) or dichromate salts. researchgate.net However, these methods are often associated with the use of large quantities of toxic, volatile organic solvents and metal oxidants, making them less environmentally friendly. researchgate.net
More recent research has focused on developing milder and more selective oxidation procedures. For example, manganese dioxide has been used to oxidize (1H-benzimidazol-2-yl)methanol to the corresponding carbaldehyde. ambeed.com Ruthenium complexes have also been investigated as catalysts for this transformation, utilizing hydrogen peroxide as the oxidant. researchgate.net
Formylation Reactions of Substituted Benzimidazole Scaffolds
Direct formylation of the benzimidazole scaffold is another approach to introduce a carbaldehyde group. The Vilsmeier-Haack reaction is a well-known method for formylating electron-rich aromatic and heterocyclic compounds. This reaction has been applied to 1,2,3,4-tetrahydrobenzo researchgate.netacs.orgimidazo[1,2-a]pyrimidine-2-one derivatives to afford 2-chloro-3-carboxaldehyde targets. nih.gov
Recently, a highly efficient N-formylation of amines at room temperature using the Vilsmeier reagent has been reported, which was then applied to the synthesis of benzimidazole derivatives using dimethylformamide (DMF) as the C1 source under milder conditions. acs.orgscribd.comnih.gov This method avoids the harsh conditions and metal catalysts often required in traditional formylation reactions. acs.orgnih.gov
Modern and Green Chemistry Approaches in Benzimidazole-1-carbaldehyde Synthesis
In line with the principles of green chemistry, modern synthetic methodologies for benzimidazoles focus on reducing waste, energy consumption, and the use of hazardous substances. ijarsct.co.inchemmethod.com These approaches include one-pot multicomponent reactions and catalyst-free methodologies.
One-Pot Multicomponent Reaction Systems
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netacs.org These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates. researchgate.net
Several one-pot procedures have been developed for the synthesis of benzimidazole derivatives. For example, a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide has been used to synthesize imidazo[1,2-a]benzimidazoles. acs.org Another approach involves the copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide (B81097). organic-chemistry.org Iron-catalyzed domino reactions of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) have also been reported for the efficient synthesis of benzimidazoles. nih.gov These MCRs often utilize catalysts to promote the desired transformations and can be performed under microwave irradiation to accelerate the reaction. acs.orgrjptonline.org
Table 2: Examples of One-Pot Multicomponent Reactions for Benzimidazole Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-component | 2-aminobenzimidazoles, aromatic aldehyde, isocyanide | Microwave irradiation, basic conditions | Imidazo[1,2-a]benzimidazoles | acs.org |
| Three-component | 2-haloanilines, aldehydes, NaN3 | CuCl, TMEDA, DMSO, 120°C | Benzimidazoles | organic-chemistry.org |
| Three-component | Benzo-1,2-quinone, aldehydes, ammonium acetate | Fe(III)-porphyrin complex | Benzimidazole derivatives | nih.gov |
| Three-component | o-iodoanilines/electron-rich aromatic amines, K2S, DMSO | None | 2-unsubstituted benzimidazoles | organic-chemistry.org |
Catalyst-Free Methodologies
Developing catalyst-free synthetic methods is a key goal in green chemistry as it simplifies the reaction workup and avoids the use of potentially toxic and expensive catalysts. ijarsct.co.inresearchgate.net Several catalyst-free approaches for the synthesis of benzimidazoles have been reported.
One such method involves the condensation of o-phenylenediamine with aldehydes in water, using oxygen from the air as the oxidant. growingscience.com This procedure is environmentally friendly and provides excellent yields of 1,2-disubstituted benzimidazoles. growingscience.com Another catalyst-free approach utilizes microwave irradiation to promote the reaction between 1,2-phenylenediamine derivatives and 2-[(alkyl/aryl)(ethoxy)methylidene]hydrazinecarboxylates under solvent-free conditions. researchgate.net
Furthermore, a remarkably simple and rapid method involves the reaction of 1,2-diaminoarenes and aldehydes in methanol at ambient temperature for just one minute, without any catalyst or additive. uit.no This highly efficient protocol is scalable and demonstrates high functional group tolerance. uit.no
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry, offering rapid reaction times, high yields, and cleaner reaction conditions compared to conventional heating methods. asianpubs.orgjocpr.com This technology has been successfully applied to the synthesis of various benzimidazole derivatives, accelerating drug discovery and development processes. jocpr.com
A variety of microwave-assisted methods for preparing benzimidazoles have been reported. jchemrev.com One approach involves the cyclocondensation of o-phenylenediamine with carboxylic acids under acidic conditions. For instance, a mixture of o-phenylenediamine and a carboxylic acid with a few drops of hydrochloric acid, when subjected to microwave irradiation for 1.5 to 4 minutes, yields benzimidazole derivatives in high yields (80-95%). asianpubs.org This method is noted for its simplicity and speed. asianpubs.org
Another strategy utilizes solid mineral supports like montmorillonite (B579905) K10 in dry media. dergipark.org.tr The reaction of 1,2-diaminobenzene with ethyl acetoacetate (B1235776) or ethyl benzoylacetate on these supports under microwave irradiation provides a pathway to benzimidazole derivatives. dergipark.org.tr Similarly, zeolite has been employed as a catalyst in the reaction of 1,2-diaminobenzene with arylcarboxylic acids under microwave conditions. dergipark.org.tr
Solvent-free conditions are often achievable with microwave assistance. For example, the reaction of o-phenylenediamine with aryl and/or heteryl aldehydes in the presence of zirconium oxychloride as a catalyst proceeds efficiently under microwave irradiation without a solvent, affording good yields and purity. jchemrev.com In some cases, no catalyst is required at all. researchgate.net A notable example is the condensation of 1,2-phenylenediamine with carboxylic acids or acetoacetic ester under microwave irradiation to produce benzimidazoles. jchemrev.com
The power of microwave-assisted synthesis is further highlighted in the preparation of more complex benzimidazole analogues. For instance, 2-substituted quinolizinyl-benzimidazole derivatives have been synthesized via the condensation of 4-oxo-4H-quinolizinecarbaldehyde with substituted o-phenylenediamines. researchgate.net This microwave-assisted method results in good to excellent yields in a short period. researchgate.net
The following table summarizes various microwave-assisted synthetic protocols for benzimidazole derivatives:
| Reactants | Catalyst/Support | Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine, Carboxylic Acid | Hydrochloric Acid | Microwave (1.5-4 min) | Benzimidazole derivatives | 80-95 | asianpubs.org |
| 1,2-Diaminobenzene, Ethyl Acetoacetate/Ethyl Benzoylacetate | Montmorillonite K10 | Microwave, Dry media | Benzimidazole derivatives | - | dergipark.org.tr |
| 1,2-Diaminobenzene, Arylcarboxylic Acid | Zeolite | Microwave | 2-Aryl-1H-benzimidazoles | - | dergipark.org.tr |
| o-Phenylenediamine, Aryl/Heteryl Aldehydes | Zirconium Oxychloride | Microwave, Solvent-free | Benzimidazole derivatives | Good | jchemrev.com |
| 1,2-Phenylenediamine, Carboxylic Acids/Acetoacetic Ester | None | Microwave | Benzimidazoles | - | jchemrev.com |
| Substituted o-Phenyldiamine, 4-Oxo-4H-quinolizinecarbaldehyde | - | Microwave | 2-Substituted quinolizinyl-benzimidazole | Good-Excellent | researchgate.net |
Heterogeneous and Homogeneous Catalysis for Efficient Conversion
Both heterogeneous and homogeneous catalysis have been extensively employed for the efficient synthesis of benzimidazole derivatives. These catalytic methods often provide advantages in terms of reaction rates, yields, and selectivity. preprints.org
Heterogeneous Catalysis:
Heterogeneous catalysts are favored for their ease of recovery, reusability, and stability, which aligns with the principles of green chemistry. preprints.orgdoi.org Montmorillonite K10, a type of clay, has been utilized as an efficient and environmentally friendly heterogeneous catalyst for the synthesis of benzimidazole derivatives under solvent-free conditions. preprints.org This method offers high yields, simple work-up procedures, and good selectivity. preprints.org
Supported gold nanoparticles (AuNPs) have also proven to be effective catalysts. mdpi.com Specifically, Au/TiO2 catalyzes the selective reaction between o-phenylenediamine and aldehydes at ambient conditions to produce 2-substituted benzimidazoles in high yields. mdpi.com This catalytic system is notable for its mild reaction conditions and the absence of additives. mdpi.com The catalyst can be recovered and reused multiple times without a significant loss of activity. mdpi.com
Other heterogeneous catalytic systems include:
Fe/ZrO2 : Used for the synthesis of benzimidazole derivatives, achieving a 94% yield in 70 minutes at 70–80°C. researchgate.net
Fe3O4@SiO2/collagen : A magnetically recyclable catalyst for the preparation of benzimidazoles from o-phenylenediamine and various aldehydes. doi.org
Cobalt(II) chloride hexahydrate : A cost-effective catalyst for the synthesis of 2-aryl benzimidazoles. researchgate.net
CaAl2O4 nanophosphors : A reusable catalyst for the synthesis of benzimidazole-based Schiff bases. tandfonline.com
The following table provides examples of heterogeneous catalysts used in benzimidazole synthesis:
| Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |
| Montmorillonite K10 | o-Phenylenediamine, Aldehydes | Solvent-free | Benzimidazole derivatives | High | preprints.org |
| Au/TiO2 | o-Phenylenediamine, Aldehydes | Ambient, CHCl3:MeOH | 2-Substituted benzimidazoles | High | mdpi.com |
| Fe/ZrO2 | o-Phenylenediamine, Aldehydes | 70-80°C, 70 min | Benzimidazole derivatives | 94 | researchgate.net |
| Fe3O4@SiO2/collagen | o-Phenylenediamine, Aldehydes | - | Benzimidazoles | - | doi.org |
| CoCl2·6H2O | o-Phenylenediamine, Aromatic Aldehydes | - | 2-Aryl benzimidazoles | High | researchgate.net |
| CaAl2O4 nanophosphors | 1H-benzimidazol-2-amine, Aldehyde | Ethanol, 80°C, 2h | Benzimidazole-based Schiff base | 94 | tandfonline.com |
Homogeneous Catalysis:
Homogeneous catalysts, while sometimes more challenging to separate from the reaction mixture, offer high activity and selectivity. doi.org Phosphoric acid has been described as an eco-friendly homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. nih.gov The condensation reaction of o-phenylenediamine and aromatic aldehydes in methanol under thermal conditions proceeds with excellent yields in short reaction times. nih.gov
Other homogeneous catalysts reported for benzimidazole synthesis include various Lewis acids (e.g., AlCl3, BF3), mineral acids (e.g., H2SO4, HNO3), and metal triflates. researchgate.net
Regioselective Synthesis of N1-Substituted Benzimidazole Carbaldehydes
The regioselective synthesis of N1-substituted benzimidazole carbaldehydes is a critical aspect of developing functionalized benzimidazole derivatives for various applications, including as drug discovery targets. nih.gov Achieving regioselectivity, particularly in the formation of 1,2-disubstituted benzimidazoles, is a key challenge. nih.gov
One approach to achieve N1-substitution involves a rearrangement reaction. For instance, novel N1-substituted benzimidazole derivatives have been synthesized through the rearrangement of N1-alkyl-1,5-benzodiazepine-2-thiones in the presence of hydroxylamine (B1172632) hydrochloride. researchgate.net This method provides good to excellent yields for a range of alkyl substituents. researchgate.net
Another strategy involves the direct alkylation or acylation of the benzimidazole nucleus. However, this can often lead to a mixture of regioisomers. The choice of reaction conditions can significantly influence the regioselectivity. For example, in the synthesis of pyrimido[1,2-a]benzimidazoles, the use of triethoxyborane as a Lewis acid in acetonitrile (B52724) leads to high regioselectivity (98%) in favor of the 2-fluoroalkyl-substituted product. nih.gov In contrast, using trifluoroethanol without a Lewis acid results in the formation of the 4-fluoroalkyl derivative. nih.gov
The synthesis of N-substituted benzimidazole-derived Schiff bases often starts with the preparation of N-substituted 1,2-diaminobenzenes, which then undergo cyclocondensation. mdpi.com This multi-step process allows for the controlled introduction of substituents at the N1-position.
Strategic Derivatization during Synthetic Pathways for Functionalized Analogues
Strategic derivatization during the synthesis of benzimidazoles allows for the creation of a diverse library of functionalized analogues with tailored properties. The carbaldehyde group at the C2 position of benzimidazole-1-carbaldehyde is a key functional group that serves as a versatile handle for further modifications.
One common derivatization strategy is the formation of Schiff bases through the condensation of the carbaldehyde group with various primary amines. mdpi.com This reaction is a straightforward method to introduce a wide range of substituents and create complex molecules. For example, novel N-substituted benzimidazole-derived Schiff bases have been synthesized by reacting 2-aminobenzimidazoles with different aldehydes. mdpi.com
Another important derivatization is the Knoevenagel condensation, where the benzimidazole carbaldehyde reacts with active methylene (B1212753) compounds. For instance, 2-phenyl-1H-benzimidazole-5-carbaldehydes have been reacted with thiazolidinediones via a Knoevenagel condensation to produce compounds with cytotoxic activity. nih.gov
Furthermore, the benzimidazole core itself can be built with pre-functionalized starting materials. For example, the synthesis of 2-(4-substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid derivatives was achieved by reacting 3,4-diaminobenzoic acid with 4-substituted benzaldehydes. nih.gov This carboxylic acid group can then be further transformed into esters, hydrazides, and subsequently into other heterocyclic rings like oxadiazoles, demonstrating a multi-step derivatization strategy. nih.gov
The synthesis of hybrid molecules containing the benzimidazole scaffold fused or linked to other bioactive heterocycles is another powerful derivatization approach. For example, benzimidazole-triazole hybrids have been synthesized and evaluated for their antimicrobial and antiviral activities. mdpi.com
Reactivity and Mechanistic Investigations of Benzimidazole 1 Carbaldehyde
Electrophilic Characteristics of the Benzimidazole-1-carbaldehyde Moiety
The core reactivity of benzimidazole-1-carbaldehyde stems from the electrophilic nature of the carbonyl carbon in the aldehyde group. This electrophilicity is a consequence of the significant difference in electronegativity between the carbon and oxygen atoms, which results in a polarized carbon-oxygen double bond (C=O). The benzimidazole (B57391) ring system, with its inherent acidic and basic properties, modulates this reactivity. ijdrt.com The electron-withdrawing nature of the formyl group (-CHO) enhances the partial positive charge on the carbonyl carbon, making it a prime target for attack by nucleophiles. The attachment to the nitrogen of the imidazole (B134444) ring influences the electronic environment, distinguishing its reactivity profile from aldehydes attached elsewhere on the benzimidazole core.
Nucleophilic Addition Reactions to the Carbaldehyde Group
The electrophilic carbonyl carbon of benzimidazole-1-carbaldehyde readily undergoes nucleophilic addition, a fundamental reaction class for aldehydes. In this process, a nucleophile attacks the carbonyl carbon, leading to the cleavage of the C=O pi-bond and the formation of a tetrahedral intermediate.
A notable example of this reactivity is the Stobbe condensation, a variant of the aldol (B89426) condensation. In a reaction involving the closely related 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde, the carbaldehyde condenses with diethyl succinate (B1194679) in the presence of a strong base like sodium ethoxide. google.com The reaction is initiated by the formation of a carbanion from diethyl succinate, which then acts as the nucleophile, attacking the aldehyde's carbonyl carbon. google.com Another significant reaction is the Claisen-Schmidt condensation, where benzimidazole-carbaldehydes react with acetophenones in the presence of a base. nih.gov This reaction also commences with a nucleophilic attack, in this case by an enolate ion generated from the acetophenone, on the aldehyde's carbonyl carbon. nih.gov The general susceptibility of benzimidazole-carbaldehydes to nucleophilic addition is a cornerstone of their synthetic utility. cymitquimica.com
Condensation Reactions for Iminolinkage Formation
Condensation reactions represent a major pathway for the derivatization of benzimidazole-1-carbaldehyde, leading to the formation of new carbon-nitrogen bonds, particularly imines (also known as Schiff bases). These reactions typically involve the nucleophilic addition of an amine to the carbonyl group, followed by the elimination of a water molecule.
The reaction of benzimidazole-1-carbaldehyde with primary amines is a classic method for forming Schiff bases, compounds containing a C=N double bond. This transformation is pivotal in synthetic chemistry for constructing more complex molecular architectures. derpharmachemica.comnih.gov The general mechanism involves the initial nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is often followed by proton transfer to form a hemiaminal (or carbinolamine) intermediate. uit.no Subsequent acid-catalyzed dehydration of this unstable intermediate leads to the formation of the stable imine product. uit.noopenmedicinalchemistryjournal.com The formation of an imine linkage is a critical step in many multi-step syntheses, serving as a precursor for subsequent cyclization or functionalization reactions. researchgate.net
The imine functionality formed from benzimidazole-1-carbaldehyde can participate in further cyclization reactions, providing a route to complex heterocyclic systems. These cyclizations can be either intramolecular or intermolecular.
An example of an intermolecular process is the Claisen-Schmidt reaction to form benzimidazole-chalcone hybrids. nih.gov Here, substituted 1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes react with appropriate acetophenones to yield chalcone (B49325) structures, which are valuable scaffolds in medicinal chemistry. nih.gov
Intramolecular cyclizations often follow an initial condensation. For instance, a common strategy in heterocyclic synthesis involves the condensation of a carbonyl compound with a molecule containing a second functional group, which then participates in a ring-closing reaction. researchgate.netbohrium.com In a related example, the reaction of o-phenylenediamine (B120857) with 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives leads to a condensation product that then undergoes an intramolecular palladium-catalyzed C-N coupling to form a complex fused azeto[1,2-a]benzimidazole (B13798211) system. researchgate.netbohrium.com This highlights a powerful paradigm where an initial intermolecular condensation sets the stage for a subsequent intramolecular cyclization.
Oxidative and Reductive Transformations of the Aldehyde Functionality
The aldehyde group of benzimidazole-1-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its versatility as a synthetic handle.
Oxidation: The aldehyde can be converted to the corresponding carboxylic acid, a transformation crucial for creating derivatives like esters and amides. A specific example involves the oxidation of (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol to substituted-1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde using the Dess-Martin periodinane reagent. nih.gov This illustrates the accessibility of the aldehyde from the corresponding alcohol, a common synthetic route.
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. For example, in a multi-step synthesis, a benzimidazole-5-carboxylate ester was reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol, which was then oxidized to the aldehyde. nih.gov This sequence underscores the reversible nature of these transformations and the aldehyde's position as an intermediate oxidation state between the alcohol and the carboxylic acid.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Oxidation | Dess-Martin periodinane | Carboxylic Acid precursor | nih.gov |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | nih.gov |
| Nucleophilic Addition | Diethyl succinate (Stobbe) | Substituted butenoic acid | google.com |
| Condensation | Primary Amines | Schiff Base (Imine) | derpharmachemica.comnih.govuit.no |
| Condensation/Cyclization | Acetophenones (Claisen-Schmidt) | Chalcone | nih.gov |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of these reactions is key to controlling their outcomes and designing new synthetic routes.
Condensation and Iminolinkage Formation: The mechanism for Schiff base formation is well-established. It begins with the nucleophilic attack of the amine's lone pair on the carbonyl carbon. uit.no In acid-catalyzed conditions, the carbonyl oxygen is protonated, further enhancing the carbon's electrophilicity. The resulting zwitterionic or protonated intermediate undergoes proton transfer to form a neutral carbinolamine. uit.no Finally, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water), which is eliminated to form the protonated imine. Deprotonation yields the final Schiff base product. uit.no
Cyclization Processes: The mechanism for subsequent cyclizations depends on the specific reactants. In the formation of fused benzimidazole systems, a common pathway involves the formation of an imine intermediate, followed by an intramolecular nucleophilic attack from another part of the molecule onto the imine carbon or another electrophilic center. rsc.org The final step is often an aromatization, which can occur via oxidation, to yield the stable heterocyclic product. uit.norsc.org
Oxidative and Reductive Transformations: The oxidation of the corresponding alcohol to benzimidazole-1-carbaldehyde with Dess-Martin periodinane proceeds through a hypervalent iodine intermediate. The reduction of the aldehyde to an alcohol using a hydride reagent like LiAlH₄ involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during aqueous workup. nih.gov
Acid-Catalyzed Condensation Pathways
The condensation of an aldehyde with an o-phenylenediamine is a fundamental step in the synthesis of 2-substituted benzimidazoles and is frequently accelerated by an acid catalyst. The general mechanism involves the acid-catalyzed addition of one of the amino groups of the diamine to the carbonyl group of the aldehyde. This is followed by the elimination of a water molecule to form a crucial Schiff base (imine) intermediate. Subsequent intramolecular cyclization, where the second amino group attacks the imine carbon, yields a 1,2-disubstituted-2,3-dihydro-1H-benzimidazole intermediate. uit.no The final step to the stable benzimidazole is an oxidation, which is often facilitated by air or other oxidants. uit.no
The role of the acid catalyst is to activate the aldehyde's carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the amine. beilstein-journals.org A wide array of both Brønsted and Lewis acids have been employed to facilitate this transformation. Brønsted acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and chlorosulfonic acid have proven effective. academie-sciences.frrsc.org For instance, p-TSA has been used as a non-toxic, inexpensive, and efficient catalyst for various organic transformations, including multicomponent reactions to form benzimidazole derivatives. academie-sciences.frpreprints.org Similarly, solid-supported acid catalysts like alumina-sulfuric acid and H₂SO₄@HTC(II) offer advantages such as high yields, mild conditions, and catalyst recyclability. rsc.org Lewis acids, including metal salts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), magnesium chloride (MgCl₂·6H₂O), and lanthanum chloride, also catalyze the reaction effectively by coordinating to the carbonyl oxygen. beilstein-journals.orgrsc.orgsemanticscholar.org
Table 1: Selected Acid Catalysts for Benzimidazole Synthesis from Aldehydes and o-Phenylenediamines
Catalyst Type Key Features/Conditions Reference p-Toluenesulfonic acid (p-TSA) Brønsted Acid Used in solvent-free, grinding conditions; promotes multicomponent reactions. academie-sciences.frrsc.org Alumina-Sulfuric Acid Solid Brønsted Acid Heterogeneous catalyst, recyclable, mild reaction conditions. rsc.org Brønsted acidic ionic liquid [DodecIm][HSO₄] Brønsted Acid Reusable catalyst, mild reaction conditions. rsc.org Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) Lewis Acid Favors double-condensation with electron-rich aldehydes. beilstein-journals.org Lanthanum Chloride (LaCl₃) Lewis Acid Efficient at 10 mol% loading at room temperature. semanticscholar.org Magnesium Chloride (MgCl₂·6H₂O) Lewis Acid Provides high yields in short reaction times. rsc.org
Role of Oxidants in Benzimidazole Ring Closure
Following the initial condensation and cyclization to form the dihydrobenzimidazole intermediate, an oxidation step is necessary to achieve the final, stable aromatic benzimidazole ring. uit.no This oxidative dehydrogenation is a critical part of many synthetic protocols.
One of the classical methods, the Weidenhagen reaction, explicitly involves the condensation of a 1,2-diaminobenzene with an aldehyde in the presence of an oxidizing agent, typically a bivalent copper salt like copper(II) acetate (B1210297). semanticscholar.org In many modern procedures, a variety of other oxidants are employed to drive the reaction to completion, often in a one-pot synthesis starting from the diamine and aldehyde. organic-chemistry.orgtandfonline.com
Commonly used oxidants include:
Molecular Oxygen (Air) : In many cases, especially with catalyst-free or certain metal-catalyzed systems, atmospheric oxygen is a sufficient and environmentally benign oxidant. uit.no
Hydrogen Peroxide (H₂O₂) : Often used in combination with an acid like HCl or a catalyst such as TiO₂, H₂O₂ serves as a green and powerful oxidant. rsc.orgresearchgate.net The H₂O₂/HCl system in water is an efficient method for synthesizing 2-substituted benzimidazoles. researchgate.net Cobalt complexes in conjunction with H₂O₂ have also been shown to be highly effective. mdpi.com
Hypervalent Iodine Reagents : Reagents like iodobenzene (B50100) diacetate (IBD) can facilitate rapid and high-yielding oxidative cyclization under mild, room-temperature conditions. organic-chemistry.org
Other Oxidants : A range of other oxidizing agents have been successfully applied, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO₂), and Oxone. rsc.orgtandfonline.com
Table 2: Common Oxidants Used in Benzimidazole Ring Closure
Oxidant Typical Co-reagent/Catalyst Key Features Reference Air (O₂) Often catalyst-free or with metal catalysts Environmentally benign, readily available. uit.no Hydrogen Peroxide (H₂O₂) HCl, TiO₂, Co(acac)₂ Green oxidant, can be used in aqueous systems. rsc.orgresearchgate.netmdpi.com Iodobenzene diacetate (IBD) None Rapid reactions at room temperature, high yields. organic-chemistry.org DDQ None Effective oxidant, can be used with microwave irradiation. tandfonline.com Manganese Dioxide (MnO₂) None Efficient, used with ultrasound irradiation. rsc.org Copper(II) Acetate None Used in the classical Weidenhagen reaction. semanticscholar.org
Transition Metal-Catalyzed Reaction Mechanisms
Transition metals play a versatile and crucial role in catalyzing the synthesis of benzimidazoles through various mechanistic pathways, often enabling milder reaction conditions and improved yields.
Copper-Catalyzed Reactions: Copper is one of the most extensively studied metals for benzimidazole synthesis. It can catalyze the intramolecular Ullmann N-arylation, which is a key method for forming the benzimidazole ring. rsc.orgrsc.org In other systems, copper catalysts are used in one-pot, three-component reactions. For example, a process involving 2-haloanilines, aldehydes, and sodium azide (B81097) uses CuCl to catalyze a sequence of condensation, copper-catalyzed coupling, and cyclization to form the final product. organic-chemistry.org Copper can also promote domino C-N cross-coupling reactions. nih.gov Mechanistic studies suggest that these reactions can involve intermediates such as cuprous acetylides in Sonogashira-type couplings followed by cyclization. acs.org
Iron-Catalyzed Reactions: Iron catalysts, being inexpensive and abundant, offer an attractive option. Iron(III)-porphyrin complexes have been shown to catalyze a one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate. rsc.org The proposed mechanism involves the coordination of the quinone's carbonyl group to the Lewis acidic Fe(III) center, activating it for subsequent reaction with ammonium acetate to form an imine, which then reacts with the aldehyde-derived Schiff base, leading to the benzimidazole core. rsc.org
Palladium and Other Metal-Catalyzed Reactions: Palladium catalysts are effective in promoting benzimidazole synthesis, for instance, through one-pot approaches using molecular oxygen as the sole oxidant. rsc.org Other transition metals have also been utilized. Bismuth nitrate, for example, acts as an effective catalyst at room temperature for the condensation of o-phenylenediamines and aldehydes. rsc.org Similarly, vanadium-based catalysts like VOSO₄ and titanium-based catalysts like TiCl₃OTf have been successfully employed, highlighting the broad utility of transition metals in these transformations. rsc.org
Table 3: Examples of Transition Metal-Catalyzed Benzimidazole Syntheses
Metal Catalyst Reaction Type Mechanistic Role/Pathway Reference Copper(I) Chloride (CuCl) One-pot, 3-component reaction Catalyzes C-N bond formation via condensation, coupling, and cyclization. organic-chemistry.org Copper(I) Iodide (CuI) Intramolecular N-arylation Facilitates Ullmann-type C-N bond formation; involved in Sonogashira coupling pathways. rsc.orgacs.org Fe(III)-Porphyrin One-pot, 3-component reaction Acts as a Lewis acid to activate a quinone substrate for domino C-N bond formation. rsc.org Palladium(II) Acetate (Pd(OAc)₂) Oxidative condensation Catalyzes the reaction using molecular oxygen as the terminal oxidant. rsc.org Bismuth(III) Nitrate (Bi(NO₃)₃) Condensation/Oxidation Activates aldehyde and imine intermediates at room temperature. rsc.org Vanadyl Sulfate (B86663) (VOSO₄) Condensation/Oxidation Recyclable catalyst providing high yields under mild conditions. rsc.org
Compound Index
| Compound Name |
|---|
| p-toluenesulfonic acid |
| Sulfuric acid |
| Chlorosulfonic acid |
| Alumina-sulfuric acid |
| Erbium(III) trifluoromethanesulfonate |
| Magnesium chloride |
| Lanthanum chloride |
| Hydrogen peroxide |
| Copper(II) acetate |
| Iodobenzene diacetate |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Manganese dioxide |
| Oxone |
| Copper(I) chloride |
| Sodium azide |
| Iron(III)-porphyrin |
| Ammonium acetate |
| Palladium(II) acetate |
| Bismuth nitrate |
| Vanadyl sulfate (VOSO₄) |
| Titanium(III) triflate (TiCl₃OTf) |
Advanced Spectroscopic and Structural Elucidation of Benzimidazole 1 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of benzimidazole (B57391) derivatives, offering detailed insights into the proton and carbon frameworks, as well as the electronic environment of nitrogen atoms.
The ¹H NMR spectrum of Benzimidazole-1-carbaldehyde provides precise information about the chemical environment of each proton. The aldehyde proton (-CHO) is highly characteristic, appearing as a distinct singlet in the downfield region, typically between 9.5-10.5 ppm. This significant downfield shift is attributed to the deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.
The protons on the benzimidazole ring exhibit a complex splitting pattern. The proton at the C2 position typically appears as a singlet at approximately 8.0-8.5 ppm. The four protons on the benzene (B151609) ring (H4, H5, H6, and H7) form a complex system, often appearing as multiplets in the aromatic region (7.2-7.9 ppm). The specific chemical shifts and coupling constants depend on the solvent and the presence of other substituents. For instance, in many N-substituted benzimidazoles, the aromatic protons resonate in distinct regions, allowing for unambiguous assignment through techniques like COSY (Correlation Spectroscopy). researchgate.netacgpubs.org
Table 1: Typical ¹H NMR Chemical Shift Ranges for Benzimidazole-1-carbaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | 9.5 - 10.5 | Singlet (s) |
| H2 | 8.0 - 8.5 | Singlet (s) |
| H4/H7 | 7.6 - 7.9 | Multiplet (m) |
| H5/H6 | 7.2 - 7.5 | Multiplet (m) |
| N-H (of parent benzimidazole) | ~12.0 - 13.0 | Broad Singlet (br s) |
Note: The N-H proton signal is absent in N-substituted derivatives like Benzimidazole-1-carbaldehyde.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. The carbonyl carbon of the carbaldehyde group is a key diagnostic signal, appearing significantly downfield at approximately 185-195 ppm. The C2 carbon of the benzimidazole ring is also characteristic, typically resonating in the range of 140-150 ppm.
The carbons of the benzene portion of the molecule appear in the aromatic region (110-145 ppm). Due to the rapid tautomerism in unsubstituted benzimidazoles, pairs of carbons (C4/C7 and C5/C6) can become magnetically equivalent, leading to fewer signals than expected. beilstein-journals.org However, in N-substituted derivatives like Benzimidazole-1-carbaldehyde, this degeneracy is lifted, and distinct signals for each carbon atom are typically observed. beilstein-journals.orgclockss.org The quaternary carbons (C3a and C7a) can be identified through techniques like HMBC (Heteronuclear Multiple Bond Correlation). beilstein-journals.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for Benzimidazole-1-carbaldehyde
| Carbon | Chemical Shift (δ, ppm) |
| -CHO | 185 - 195 |
| C2 | 140 - 150 |
| C3a/C7a | 135 - 145 |
| C4/C7 | 120 - 130 |
| C5/C6 | 110 - 125 |
¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms within the benzimidazole core. japsonline.com Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, detection can be challenging and often requires specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or HMBC experiments. japsonline.com
In benzimidazoles, the chemical shifts of the two nitrogen atoms (N1 and N3) are highly sensitive to their hybridization and involvement in tautomeric equilibria. nih.gov For N-substituted derivatives like Benzimidazole-1-carbaldehyde, the tautomerism is blocked, resulting in distinct signals for the pyrrole-type nitrogen (N1) and the imine-type nitrogen (N3). The chemical shift of the doubly bonded imine nitrogen (N3) can provide insights into the electronic effects of the substituent at the N1 position. japsonline.com These studies are crucial for understanding the electronic structure and reactivity of the benzimidazole ring system. beilstein-journals.orgnih.gov
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of the Carbaldehyde Group and Benzimidazole Ring
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For Benzimidazole-1-carbaldehyde, the most prominent and diagnostic absorption band is the C=O stretching vibration of the carbaldehyde group. This strong band typically appears in the region of 1680-1710 cm⁻¹. Its precise position can be influenced by conjugation with the aromatic ring.
The benzimidazole ring itself gives rise to a series of characteristic absorptions:
N-H Stretching: In unsubstituted benzimidazoles, a broad band is observed between 2500-3100 cm⁻¹ due to N-H stretching, often overlapping with C-H stretches. This band is absent in N-substituted derivatives. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands above 3000 cm⁻¹. orientjchem.org
C=N and C=C Stretching: Skeletal vibrations of the fused ring system, involving C=N and C=C stretching, produce a series of bands in the 1400-1650 cm⁻¹ region. rsc.org
C-H Bending: Out-of-plane C-H bending vibrations in the benzene ring appear in the 700-900 cm⁻¹ range, and their pattern can provide information about the substitution pattern.
Table 3: Key IR Absorption Frequencies for Benzimidazole-1-carbaldehyde
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Carbaldehyde C=O Stretch | 1680 - 1710 | Strong |
| Ring C=C and C=N Stretch | 1400 - 1650 | Medium-Strong |
| C-H Bending (out-of-plane) | 700 - 900 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For Benzimidazole-1-carbaldehyde (C₈H₆N₂O), the calculated monoisotopic mass is 146.0480 Da. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.
Beyond molecular weight, mass spectrometry reveals characteristic fragmentation patterns upon ionization, which serve as a molecular fingerprint. The molecular ion peak (M⁺) for Benzimidazole-1-carbaldehyde would be observed at m/z 146. Common fragmentation pathways for benzimidazole derivatives often involve the loss of small, stable molecules. For Benzimidazole-1-carbaldehyde, a prominent fragmentation would be the loss of the formyl radical (-CHO), resulting in a fragment ion at m/z 117, corresponding to the benzimidazolyl cation. mjcce.org.mkresearchgate.net Further fragmentation of the benzimidazole ring can also occur, providing additional structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. Aromatic and conjugated systems like Benzimidazole-1-carbaldehyde exhibit characteristic absorption bands.
The UV-Vis spectrum of benzimidazole derivatives typically shows two main absorption bands corresponding to π → π* transitions. semanticscholar.org For N-Butyl-1H-benzimidazole, for example, absorption peaks are observed around 248 nm and 295 nm. semanticscholar.org The introduction of the carbaldehyde group at the N1 position, which acts as a chromophore and is in conjugation with the benzimidazole ring system, is expected to cause a bathochromic (red) shift of these absorption maxima. The electronic spectra can be used to understand the electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). researchgate.net These studies are valuable for applications where the photophysical properties of the molecule are important, such as in the development of UV filters. nih.gov
X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing
A notable example is the single-crystal X-ray diffraction study of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde. jsac.or.jp The analysis revealed that this derivative crystallizes in a monoclinic system with the space group P21/n. jsac.or.jp The benzimidazole moiety itself is essentially planar, a common feature in such bicyclic aromatic systems. researchgate.netjsac.or.jpiucr.org In this specific derivative, the attached carbaldehyde and dienyl groups are also coplanar with the main benzimidazole ring system. jsac.or.jp
The crystal packing of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde is stabilized by a network of intermolecular interactions. C–H···N and C–H···O hydrogen bonds link adjacent molecules, creating a stable, three-dimensional architecture. jsac.or.jp Additionally, a weak π-π interaction is observed between the imidazole (B134444) and benzene rings of neighboring molecules, with a centroid-to-centroid distance of 3.762(1) Å, further contributing to the stability of the molecular packing. jsac.or.jp Studies on other derivatives, such as 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, also show molecules linked by N-H···N hydrogen bonds and C-H···π interactions, forming distinct layers or ribbon-like structures. nih.gov
The crystallographic data for this derivative are summarized in the table below.
| Parameter | 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 3.9124(8) |
| b (Å) | 15.082(3) |
| c (Å) | 15.407(3) |
| β (˚) | 91.784(4) |
| Volume (ų) | 908.7(3) |
| Z | 4 |
| Data sourced from S. Selvanayagam, et al. (2010) jsac.or.jp |
Elemental Analysis (C, H, N) for Stoichiometric Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance, ensuring its purity and confirming that the correct product has been obtained. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.
For Benzimidazole-1-carbaldehyde (C₈H₆N₂O), the theoretical elemental composition can be calculated. While specific experimental data for the parent compound is not provided in the cited sources, analyses of various derivatives are available and serve to illustrate the application and importance of this technique.
For instance, the elemental analysis of N-(2-Bromophenyl)-3,3-dimethyl-1,2,3,5-tetrahydrobenzo researchgate.netimidazo[2,1-c] jsac.or.jpresearchgate.netoxazepin-5-amine, a complex derivative synthesized from a benzimidazole carboxaldehyde precursor, shows excellent agreement between the calculated and found values, confirming its molecular formula as C₁₉H₂₀BrN₃O. mdpi.com Similarly, the analysis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde yielded results consistent with its formula, C₁₄H₁₀N₂OS. mdpi.com
The table below presents data for these derivatives, showcasing the typical precision of this method.
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| N-(2-Bromophenyl)-3,3-dimethyl-1,2,3,5-tetrahydrobenzo researchgate.netimidazo[2,1-c] jsac.or.jpresearchgate.netoxazepin-5-amine mdpi.com | C₁₉H₂₀BrN₃O | Calculated | 59.08 | 5.22 | 10.88 |
| Found | 59.21 | 5.35 | 10.75 | ||
| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde mdpi.com | C₁₄H₁₀N₂OS | Calculated | 66.12 | 3.96 | 11.02 |
| Found | 65.94 | 3.81 | 10.87 |
This close correlation between theoretical and experimental values provides chemists with confidence in the structure and stoichiometry of the synthesized compounds, a critical step before proceeding with further characterization or application-based studies.
Computational and Theoretical Chemistry Studies of Benzimidazole 1 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict the molecular geometry, electronic properties, and reactivity of benzimidazole (B57391) derivatives. nih.govresearchgate.net DFT calculations are typically performed to optimize the molecular structure, determining the lowest energy conformation and various electronic parameters that govern the molecule's behavior. nih.govresearchgate.net For benzimidazole systems, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govresearchgate.netresearchgate.net
Geometry optimization is a fundamental DFT calculation that determines the three-dimensional arrangement of atoms in a molecule corresponding to the lowest potential energy, known as the ground state. This process provides crucial data on bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net For benzimidazole derivatives, theoretical structures are often calculated and compared with experimental data from X-ray diffraction to validate the computational method. nih.goviucr.org
Studies on related benzimidazole structures, such as 1-(3-hydroxy-3-methylbutyl)-benzimidazole carboxaldehyde and 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, have shown a good correlation between the geometric parameters calculated via DFT and those determined experimentally. nih.goviucr.org For instance, the dihedral angle between the benzimidazole and naphthalene (B1677914) rings in one derivative was calculated to be 39.22°, illustrating the non-planar conformation of the molecule. iucr.orgiucr.org While specific optimized geometry data for Benzimidazole-1-carbaldehyde is not detailed in the provided sources, the general findings for its analogues confirm the reliability of DFT in predicting their structural parameters.
Below is a representative table of typical geometric parameters that are determined through DFT optimization for benzimidazole derivatives.
| Parameter | Description | Typical Finding for Benzimidazole Derivatives |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Calculated values show good agreement with X-ray crystal structures. nih.gov |
| Bond Angles (°) | The angle formed between three atoms across at least two bonds. | RMSD between calculated and experimental angles are typically low (e.g., 0.4–0.7°). nih.gov |
| Dihedral Angles (°) | The angle between two intersecting planes, crucial for conformational analysis. | Reveals non-planar structures and varied torsion angles between rings. researchgate.netiucr.org |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). nih.gov
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability, chemical reactivity, and electron conductivity. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. nih.gov FMO analysis is frequently performed on benzimidazole derivatives to understand their intramolecular charge transfer (ICT) properties, which can be linked to their biological activity. researchgate.netnih.gov
The following table summarizes representative FMO data for some benzimidazole derivatives as found in computational studies.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Finding |
|---|---|---|---|---|
| Benomyl (Fungicide) | - | - | 5.039 | Indicates the highest reactivity corresponds to the lowest energy gap. nih.gov |
| Benzimidazole-fused 1,4-Oxazepines | - | - | - | The energy gap gives the lowest energy for electronic transition and intramolecular charge transfer. nih.gov |
| 2-Aminobenzimidazole | - | - | - | Calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.govacs.org The MEP surface displays regions of varying electrostatic potential, which helps in predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. nih.govnih.gov
On a typical MEP map, regions of negative potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack, often found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor, indicating sites for nucleophilic attack, usually located around hydrogen atoms. nih.gov For benzimidazole derivatives, MEP analysis reveals that negative potential is concentrated around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of any carbonyl substituents, highlighting these as key sites for intermolecular interactions. nih.govacs.org
Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's chemical reactivity and stability. These descriptors are calculated using the energies of the HOMO and LUMO. scirp.orgacs.org
Key global reactivity descriptors include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. scirp.org
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule can be polarized.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. acs.org
These descriptors are invaluable for comparing the reactivity of different molecules within a series of compounds. researchgate.net Studies on various benzimidazole derivatives have utilized these parameters to predict their chemical behavior and interaction mechanisms. iucr.orgresearchgate.net
The formulas for calculating these descriptors are presented in the table below.
| Descriptor | Formula |
|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |
| Global Softness (S) | S = 1 / (2η) |
| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | ω = μ² / (2η) |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulation is a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system, offering insights into conformational changes and intermolecular interactions. nih.govjksus.org
In the context of benzimidazole derivatives, MD simulations are frequently employed to investigate the stability of ligand-protein complexes. acs.orgnih.gov After a ligand is docked into the active site of a protein, an MD simulation (often for durations like 100 ns) can assess the stability of the binding pose and characterize the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex. nih.govacs.orgjksus.org The root-mean-square deviation (RMSD) of the protein backbone and ligand is monitored throughout the simulation; a stable RMSD value suggests a stable complex. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition, which is essential for designing effective inhibitors or drugs. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov
Numerous 2D and 3D-QSAR studies have been conducted on benzimidazole derivatives to explore their anticancer, antimicrobial, and antiviral activities. biointerfaceresearch.comresearchgate.netvjs.ac.vn In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around a set of aligned molecules are correlated with their biological activities. nih.govnih.gov The resulting models produce contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a QSAR study on benzimidazole derivatives as 5-HT4 receptor antagonists revealed that steric (43.5%) and electrostatic (50.3%) fields were the most relevant descriptors for explaining their binding affinities. nih.gov Such models provide essential design principles for the development of new therapeutic agents based on the benzimidazole scaffold.
Ab Initio and Semi-Empirical Calculations for Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Ab initio and semi-empirical calculations are instrumental in predicting and interpreting the nuclear magnetic resonance (NMR) spectra of benzimidazole derivatives. While specific studies focusing solely on Benzimidazole-1-carbaldehyde are not extensively available, the methodologies applied to related benzimidazole compounds provide a framework for understanding its spectroscopic characteristics.
Theoretical calculations of NMR chemical shifts for benzimidazole derivatives are often performed using the Gauge-Including Atomic Orbital (GIAO) method, frequently in conjunction with Density Functional Theory (DFT). beilstein-journals.org A common approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors. These calculated shielding values are subsequently converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For N-unsubstituted benzimidazoles, theoretical calculations have been crucial in assigning the "tautomeric positions" (C3a/C7a, C4/C7, and C5/C6) which can be complicated by proton exchange. beilstein-journals.orgnih.gov In the case of Benzimidazole-1-carbaldehyde, where the 1-position is substituted, tautomerism of the imidazole ring is blocked. However, computational methods remain vital for the unambiguous assignment of ¹H and ¹³C NMR signals, especially for the aromatic carbons and protons.
The choice of computational level, including the basis set and the theoretical model (e.g., isolated molecule in the gas phase or including solvent effects), significantly influences the accuracy of the predicted chemical shifts. beilstein-journals.orgnih.gov For instance, calculations can be performed for isolated molecules or by incorporating a continuous model to simulate a solvent environment, which often provides results that are in better agreement with experimental data obtained in solution. beilstein-journals.orgnih.gov
Table 1: Representative Theoretical Methods for NMR Chemical Shift Calculation in Benzimidazole Derivatives
| Method | Basis Set | Key Features |
| GIAO-DFT | 6-311++G(d,p) | A widely used combination for reliable prediction of ¹³C and ¹⁵N chemical shifts. beilstein-journals.org |
| GIAO-DFT | 6-31+G(d) | An alternative basis set used in earlier studies. beilstein-journals.org |
| Semi-empirical methods | Various | Offer a computationally less expensive alternative, though generally with lower accuracy than ab initio methods. |
It is important to note that while these methods are powerful, discrepancies between calculated and experimental values can arise from factors such as intermolecular interactions in the solid state or specific solvent-solute interactions that are not fully captured by the theoretical model. beilstein-journals.org
Theoretical Investigation of Tautomeric Equilibria and Proton Transfer Dynamics within the Benzimidazole Ring
While the substitution at the N1 position in Benzimidazole-1-carbaldehyde prevents the typical 1,3-proton tautomerism seen in N-unsubstituted benzimidazoles, the principles of theoretical investigation into tautomerism and proton transfer are relevant to the broader class of benzimidazole compounds. beilstein-journals.orgencyclopedia.pub
In N-unsubstituted benzimidazoles, a dynamic equilibrium exists where a proton can migrate between the two nitrogen atoms of the imidazole ring. encyclopedia.pub Computational studies, often employing DFT, are used to calculate the energies of the different tautomeric forms and the transition state for the proton transfer. nih.govucf.edu This allows for the determination of the relative stability of the tautomers and the energy barrier for their interconversion. nih.govucf.edu The surrounding environment, such as the solvent or the solid-state crystal lattice, can significantly influence the tautomeric equilibrium. beilstein-journals.orgnih.gov Theoretical models can account for these environmental effects through continuum solvation models or by calculating properties of molecular clusters. beilstein-journals.orgnih.gov
For benzimidazole derivatives capable of intramolecular proton transfer, computational methods can elucidate the reaction pathways and dynamics. For example, in systems with a hydroxyl group positioned to form a hydrogen bond with a benzimidazole nitrogen, excited-state intramolecular proton transfer (ESIPT) can be studied. mdpi.com Time-dependent DFT (TD-DFT) is a common method for investigating such excited-state processes. These studies reveal that upon photoexcitation, an ultrafast proton transfer can occur, leading to the formation of a keto-tautomer. mdpi.com
Although Benzimidazole-1-carbaldehyde itself does not undergo this specific type of tautomerism, these computational approaches are fundamental to understanding the reactivity and potential photochemical behavior of the benzimidazole scaffold.
Exploration of Non-Linear Optical (NLO) Properties
Computational chemistry is a key tool for the exploration and prediction of the non-linear optical (NLO) properties of organic molecules, including benzimidazole derivatives. nih.govpku.edu.cnresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and hyperpolarizability (β). nih.gov
DFT calculations are widely used to predict the NLO properties of benzimidazole-based compounds. nih.govresearchgate.net These calculations typically involve the determination of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of the molecule. A high value for the first-order hyperpolarizability is indicative of a significant second-order NLO response.
The NLO properties of benzimidazole derivatives are often rationalized in terms of their electronic structure, particularly the presence of donor-π-acceptor motifs. nih.gov The benzimidazole ring can act as part of the π-conjugated bridge, and the introduction of electron-donating and electron-accepting groups can enhance the NLO response. In Benzimidazole-1-carbaldehyde, the carbaldehyde group at the 1-position can influence the electronic distribution of the benzimidazole system.
Table 2: Calculated NLO Properties for a Representative Benzimidazole Derivative
| Parameter | Calculated Value |
| Dipole Moment (μ) | Varies with substituents |
| Polarizability (α) | Dependent on molecular size and conjugation |
| First-Order Hyperpolarizability (β) | Sensitive to donor-acceptor character |
Note: The values in this table are illustrative and depend on the specific benzimidazole derivative and the computational methodology employed.
Theoretical studies have shown that the NLO response of benzimidazole-containing molecules can be tuned by modifying their chemical structure. nih.gov For instance, extending the π-conjugation or introducing strong donor and acceptor groups can lead to larger hyperpolarizability values. nih.gov Computational screening of different derivatives allows for the rational design of new materials with enhanced NLO properties for applications in optoelectronics and photonics. nih.govias.ac.in
Applications of Benzimidazole 1 Carbaldehyde in Advanced Organic Synthesis
Utility as a Versatile Synthetic Intermediate for Diverse Heterocyclic Frameworks
Benzoimidazole-1-carbaldehyde serves as a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of both the benzimidazole (B57391) core and the carbaldehyde functional group, allows for its participation in various cyclization and condensation reactions, leading to the formation of complex molecular architectures.
Precursor for Benzoxazole (B165842), Benzothiazole (B30560), and Imidazole (B134444) Derivatives
The aldehyde functionality of benzimidazole-1-carbaldehyde is a key feature that enables its use as a precursor for other important heterocyclic systems. One of the most common methods for synthesizing 2-substituted benzoxazoles, benzothiazoles, and benzimidazoles is the condensation reaction between an appropriate ortho-substituted aniline (B41778) (like 2-aminophenol (B121084), 2-aminothiophenol (B119425), or 1,2-phenylenediamine) and an aldehyde. acs.orgnih.govresearchgate.net In this context, benzimidazole-1-carbaldehyde can react with these dinucleophiles to generate molecules containing both a benzimidazole moiety and a newly formed benzoxazole, benzothiazole, or another imidazole ring. dergipark.org.tr
The general mechanism for these reactions involves the initial formation of a Schiff base between the aldehyde group of benzimidazole-1-carbaldehyde and the amino group of the ortho-substituted aniline. This is followed by an intramolecular cyclization and subsequent aromatization (often through oxidation or elimination of water) to yield the final 2-substituted heterocyclic product. acs.orgdergipark.org.tr Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate these transformations. acs.orgnih.gov The use of benzimidazole-1-carbaldehyde in these syntheses allows for the direct incorporation of a benzimidazole unit into the final product, a valuable strategy for creating molecules with potential biological activity. dergipark.org.trnih.gov
For instance, the reaction with 2-aminophenol would yield a benzoxazole derivative, while reaction with 2-aminothiophenol would produce a benzothiazole derivative. nih.govijpbs.com Similarly, condensation with 1,2-phenylenediamine leads to the formation of a 2-substituted benzimidazole. semanticscholar.orgrsc.org
| Reactant | Resulting Heterocycle |
| 2-Aminophenol | Benzoxazole |
| 2-Aminothiophenol | Benzothiazole |
| 1,2-Phenylenediamine | Benzimidazole |
Interactive Data Table: Synthesis of Heterocycles from Benzimidazole-1-carbaldehyde
Construction of Fused and Bridged Ring Systems
The reactivity of benzimidazole-1-carbaldehyde extends to the construction of more complex fused and bridged ring systems. Fused benzimidazoles are a significant class of compounds in medicinal chemistry, and various synthetic strategies have been developed for their preparation. semanticscholar.orgnih.gov While direct examples involving benzimidazole-1-carbaldehyde are specific, the principles of using benzimidazole derivatives in annulation reactions are well-established. nih.gov These reactions often involve forming new rings onto the existing benzimidazole core.
The aldehyde group can participate in intramolecular cyclization reactions if the benzimidazole scaffold is appropriately substituted with a nucleophilic group. More commonly, it can be used in multi-step sequences. For example, the aldehyde can be transformed into a group that can participate in a cycloaddition reaction, leading to the formation of a new fused ring. Iron-catalyzed C-H amination has been shown to be an effective method for constructing imidazole-fused ring systems. organic-chemistry.org Furthermore, sequential [3 + 2]/[2 + 1] annulation reactions of benzimidazole-derived acrylonitriles (which can be synthesized from the parent aldehyde) with vinylsulfonium salts have been developed to create azabicyclo[3.1.0]hexanes, a type of bridged system. rsc.org Imidazole-catalyzed reactions have also been employed in the construction of bridged bicyclo[3.3.1]ketals. rsc.org
Strategic Scaffold for Further Derivatization and Functionalization
The benzimidazole-1-carbaldehyde molecule is not only a precursor for other heterocycles but also a strategic scaffold that allows for a wide range of chemical modifications. Both the nitrogen atoms of the imidazole ring and the carbaldehyde group offer sites for further derivatization and functionalization.
Alkylation and Acylation Reactions at Nitrogen Centers
The nitrogen atoms of the benzimidazole ring are nucleophilic and can undergo alkylation and acylation reactions. N-alkylation of benzimidazoles is a common strategy to introduce various substituents, which can significantly influence the molecule's properties. researchgate.netresearchgate.netnih.gov These reactions are typically carried out using alkyl halides in the presence of a base. dergipark.org.tr Phase-transfer catalysts can also be employed to facilitate the alkylation process. researchgate.net
Similarly, acylation at the nitrogen centers can be achieved using acylating agents like acid chlorides or anhydrides. rsc.org These reactions provide a means to introduce carbonyl-containing functional groups onto the benzimidazole ring system. The ability to functionalize the nitrogen atoms is crucial for creating libraries of compounds for various applications, including drug discovery.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Alkyl Bromide | N-Alkyl Benzimidazole |
| Acylation | Phenylacetic Acid | N-Acyl Benzimidazole |
Interactive Data Table: Functionalization at Nitrogen Centers
Introduction of Various Functional Groups via Carbaldehyde Reactivity
The carbaldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in benzimidazole-1-carbaldehyde opens up numerous avenues for introducing a wide variety of other functional groups. nih.gov Standard aldehyde reactions such as oxidation, reduction, and nucleophilic addition can be readily applied.
For example, the aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Reduction of the aldehyde yields a primary alcohol, which can be further functionalized. Nucleophilic addition reactions with organometallic reagents like Grignard or organolithium reagents lead to the formation of secondary alcohols.
Furthermore, the carbaldehyde group can participate in a range of condensation reactions. For instance, the Wittig reaction can be used to convert the aldehyde into an alkene. Reductive amination provides a route to various amines, and Knoevenagel or Aldol (B89426) condensations can be used to form new carbon-carbon bonds and introduce further functional complexity. asianpubs.org
Role as a Ligand in Coordination Chemistry and Metal-Catalyzed Organic Transformations
The nitrogen atoms in the benzimidazole ring, particularly the pyridine-type nitrogen, are excellent coordination sites for metal ions. mdpi.comroyalsocietypublishing.org This makes benzimidazole derivatives, including benzimidazole-1-carbaldehyde, valuable ligands in coordination chemistry. enpress-publisher.com The resulting metal complexes have diverse applications, including in catalysis and materials science. royalsocietypublishing.orgnih.gov
Benzimidazole-based ligands can coordinate with a variety of transition metals, such as copper, zinc, nickel, and silver. royalsocietypublishing.org The electronic and steric properties of the benzimidazole ligand can be tuned by modifying the substituents on the ring system, which in turn influences the properties of the resulting metal complex. The carbaldehyde group can also potentially participate in coordination, making benzimidazole-1-carbaldehyde a potentially multidentate ligand.
In the realm of metal-catalyzed organic transformations, benzimidazole-derived ligands play a crucial role. enpress-publisher.com They can be part of the catalytic system for a wide range of reactions, including oxidation, reduction, and cross-coupling reactions. enpress-publisher.com The ability of the benzimidazole ligand to stabilize the metal center and influence its reactivity is key to its effectiveness in catalysis. The development of new benzimidazole-based ligands and their metal complexes continues to be an active area of research, driven by the need for more efficient and selective catalysts for organic synthesis. uniurb.it
Future Research Directions and Perspectives
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The future synthesis of Benzimidazole-1-carbaldehyde will prioritize green chemistry principles to minimize environmental impact and enhance efficiency. researchgate.net Traditional methods for N-formylation often involve harsh conditions or hazardous reagents. nih.gov A promising and sustainable direction is the use of dimethylformamide (DMF) as both a C1 source and a solvent. bohrium.com
Recent advancements have demonstrated the highly efficient N-formylation of amines at room temperature using a Vilsmeier reagent, which can be generated in situ from DMF. nih.govacs.org This approach is notable for its mild reaction conditions and rapid completion, often within minutes. nih.gov Future research should focus on optimizing these DMF-based protocols, potentially exploring catalytic systems that can regenerate the active formylating agent, thus improving atom economy. The development of one-pot procedures that first form the benzimidazole (B57391) ring and then perform the N-formylation without intermediate isolation steps would represent a significant advance in process efficiency. researchgate.net Exploring alternative, renewable C1 sources, such as biomass-derived glycolaldehyde, also presents a viable green alternative for the N-formylation step. bohrium.com
| Reagent System | Conditions | Key Advantages |
| DMF / POCl₃ (Vilsmeier) | Room Temperature, ~5 min | Mild conditions, rapid reaction, high efficiency. nih.govacs.org |
| Formic Acid Derivatives | Various | Direct formylation, but can require hazardous reagents. nih.gov |
| Diethyl phosphite/imidazole (B134444) | Catalytic | N-formylation of amines with DMF as formylating agent. bohrium.com |
This table summarizes modern, sustainable methods for N-formylation applicable to the synthesis of Benzimidazole-1-carbaldehyde.
In-Depth Mechanistic Understanding of Complex Transformations
A thorough mechanistic understanding is critical for optimizing existing reactions and discovering new transformations involving Benzimidazole-1-carbaldehyde. The hydrolysis of N-acylimidazoles, a fundamental transformation for this class of compounds, is known to proceed through a concerted mechanism without the formation of a stable tetrahedral intermediate. nih.gov For N-acylbenzimidazoles specifically, hydrolysis can be pH-independent, involving a concerted nucleophilic attack and protonation of the leaving group by water. researchgate.net
Future mechanistic studies should extend beyond simple hydrolysis. For instance, the proposed mechanism for N-formylation via a Vilsmeier reagent involves the generation of an iminium intermediate, followed by hydrolysis. acs.org Investigating the precise kinetics and intermediates of this pathway using advanced spectroscopic and computational methods could lead to further optimization. Furthermore, as Benzimidazole-1-carbaldehyde is used as a reactant in more complex synthetic sequences, understanding the interplay between the reactivity of the N-formyl group and the electronic properties of the benzimidazole ring will be crucial for controlling reaction outcomes and selectivity.
Exploration of Novel Reactivity Modes and Synthetic Applications
The N-acyl imidazole moiety is recognized as a unique electrophile with tunable reactivity, making it valuable in chemical synthesis and chemical biology. researchgate.netnih.gov A primary avenue for future research is to exploit Benzimidazole-1-carbaldehyde as a chemoselective formylating agent. Its moderate reactivity could be advantageous in complex molecule synthesis where milder conditions are required to avoid side reactions. nih.gov
Beyond acylation, the application of N-acyl imidazoles in the chemical modification of endogenous proteins and RNAs in living cells opens up exciting possibilities. nih.gov Research into using Benzimidazole-1-carbaldehyde or its derivatives for labeling and functional control of biological macromolecules could yield powerful tools for chemical biology. nih.gov Furthermore, the aldehyde functionality itself is a gateway to novel reactivity. Its participation in multicomponent reactions, condensations, and as a directing group in C-H activation chemistry on the benzimidazole core are underexplored areas that could lead to the rapid construction of complex molecular architectures.
Integration of Advanced Computational Design with Experimental Validation
Computational chemistry offers powerful tools to accelerate the design and development of novel benzimidazole derivatives. researchgate.net Density Functional Theory (DFT) calculations can be employed to optimize geometric structures, analyze electronic properties, and predict the reactivity of Benzimidazole-1-carbaldehyde. nih.gov Such studies can rationalize observed chemical behaviors and guide the design of experiments.
Molecular docking and molecular dynamics (MD) simulations are essential for designing derivatives with specific biological functions. nih.govresearchgate.net Future research should integrate these computational approaches to design novel compounds derived from Benzimidazole-1-carbaldehyde. For example, by using the Benzimidazole-1-carbaldehyde scaffold as a starting point, computational models can predict modifications that would enhance binding affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.govnih.gov The subsequent synthesis and experimental validation of these computationally designed molecules create an efficient feedback loop for drug discovery, as has been successfully applied to other benzimidazole scaffolds. researchgate.net
Design and Synthesis of Next-Generation Derivatized Compounds with Tunable Properties
The ultimate goal of studying Benzimidazole-1-carbaldehyde is to use it as a versatile building block for next-generation functional molecules. The N-formyl group is not merely a protecting group but a synthetic handle that can be readily transformed into other functionalities.
Future synthetic efforts should focus on a variety of transformations:
Reduction of the aldehyde to an N-hydroxymethyl or N-methyl group, altering steric and electronic properties.
Oxidation to an N-carboxylic acid, which can then be converted to esters or amides.
Condensation reactions with amines, hydrazines, or active methylene (B1212753) compounds to build more complex side chains.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Benzoimidazole-1-carbaldehyde derivatives?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, imidazole-based derivatives can be synthesized using benzylamine, potassium carbonate, and DMF under nitrogen atmosphere, followed by purification via liquid-liquid extraction (e.g., ethyl acetate and water) and column chromatography. Reaction yields vary significantly with substituents: for instance, 3’-benzyl derivatives achieve 77% yield, while phenethyl analogs yield 48% under similar conditions . Temperature control (e.g., 80–100°C) and inert gas environments are critical to prevent oxidation .
Q. How can structural characterization of this compound derivatives be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, aldehyde protons at δ 9.8–10.2 ppm) .
- HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated: 325.1542, observed: 325.1545) .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Segregate chemical waste and consult certified agencies for disposal, as some derivatives may exhibit ecotoxicological risks .
Advanced Research Questions
Q. How can computational methods guide the design of this compound-based bioactive compounds?
- Methodological Answer :
- DFT Calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, enaminone-linked benzimidazoles show enhanced binding affinity to ATP-binding pockets .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with biological activity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., assay protocols, solvent effects) .
- Dose-Response Studies : Re-test compounds under standardized conditions (e.g., IC50 in μM ranges) to validate potency discrepancies .
- Structural Elucidation : Confirm isomerism or polymorphic forms via SC-XRD, as minor structural changes (e.g., fluorine substitution) drastically alter activity .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Assays : Monitor degradation via HPLC at varying pH (4–10) and temperatures (25–40°C). Aldehyde groups are prone to hydrolysis in acidic media, while neutral/basic conditions improve stability .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility and reduce aggregation compared to water .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
- Reagent Compatibility : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to meet safety regulations .
- Purification : Optimize flash chromatography or recrystallization for multi-gram batches. For example, gradient elution (hexane/ethyl acetate) resolves closely eluting impurities .
- Yield Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
